Bis(dimethylthiocarbamoyl) tetrasulfide
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Overview
Description
Bis(dimethylthiocarbamoyl) tetrasulfide is a chemical compound known for its unique structure and properties. It is a member of the dithiocarbamate family and is often used in various industrial and scientific applications due to its reactivity and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
Bis(dimethylthiocarbamoyl) tetrasulfide can be synthesized through the reaction of dimethylamine with carbon disulfide, followed by oxidation. The general reaction involves the formation of dimethylthiocarbamate, which is then oxidized to form the tetrasulfide compound. The reaction conditions typically include the use of oxidizing agents such as hydrogen peroxide or iodine in an appropriate solvent like ethanol or water .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale reactors where the reactants are continuously fed, and the product is continuously removed. This method ensures a high yield and purity of the compound. The reaction is carefully controlled to maintain the desired temperature and pressure conditions .
Chemical Reactions Analysis
Types of Reactions
Bis(dimethylthiocarbamoyl) tetrasulfide undergoes various chemical reactions, including:
Oxidation: It can be further oxidized to form higher oxidation state compounds.
Reduction: It can be reduced to form lower oxidation state compounds.
Substitution: It can undergo substitution reactions where one or more of its atoms are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation can lead to the formation of sulfoxides or sulfones, while reduction can yield thiols or disulfides .
Scientific Research Applications
Bis(dimethylthiocarbamoyl) tetrasulfide has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: It is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of certain diseases.
Mechanism of Action
The mechanism of action of bis(dimethylthiocarbamoyl) tetrasulfide involves its ability to interact with various molecular targets. It can form complexes with metal ions, which can then participate in catalytic cycles. Additionally, its sulfur atoms can undergo redox reactions, making it a versatile compound in various chemical processes .
Comparison with Similar Compounds
Similar Compounds
Tetramethylthiuram disulfide: Another dithiocarbamate compound with similar properties but different oxidation state.
Dibenzyl disulfide: A related compound with different substituents on the sulfur atoms.
Zinc dimethyldithiocarbamate: A metal complex of a dithiocarbamate with distinct applications.
Uniqueness
Bis(dimethylthiocarbamoyl) tetrasulfide is unique due to its tetrasulfide linkage, which imparts distinct chemical and physical properties. Its ability to undergo various redox reactions and form complexes with metals makes it particularly valuable in both research and industrial applications .
Properties
CAS No. |
97-91-6 |
---|---|
Molecular Formula |
C6H12N2S6 |
Molecular Weight |
304.6 g/mol |
IUPAC Name |
(dimethylcarbamothioyltrisulfanyl) N,N-dimethylcarbamodithioate |
InChI |
InChI=1S/C6H12N2S6/c1-7(2)5(9)11-13-14-12-6(10)8(3)4/h1-4H3 |
InChI Key |
VHSBTBDMKDUVKG-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C(=S)SSSSC(=S)N(C)C |
Origin of Product |
United States |
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